molecular formula C21H25BrN2O3S B4008794 N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide

N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide

Cat. No. B4008794
M. Wt: 465.4 g/mol
InChI Key: HUVVAAAINNACMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide often involves multi-step reactions starting from basic benzyl and piperidine structures. For example, the preparation of 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide, an intermediate compound, from N-Benzyl-4-piperidone followed by further reactions to achieve the final compound, showcases the complexity and the synthetic pathways involved in obtaining such molecules (Cheng De-ju, 2015).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques, such as 1H NMR, MS, and IR. For instance, compounds within this family have been thoroughly analyzed to understand their structural attributes, demonstrating the importance of detailed molecular characterization in the development of potential drug candidates (Brock A. Stenfors & F. Ngassa, 2020).

Chemical Reactions and Properties

These compounds engage in a variety of chemical reactions, such as base-mediated intramolecular arylation, highlighting their reactivity and potential for further chemical manipulation. The presence of electron-withdrawing groups on the aromatic ring facilitates such reactions, underscoring the influence of structural elements on chemical behavior (K. Kisseljova, P. Smyslová, & V. Krchňák, 2014).

Physical Properties Analysis

The physical properties, including solubility, melting points, and boiling points, are crucial for understanding the behavior of these compounds under different conditions. Although specific data on N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide were not found, similar compounds have been studied to determine their physical characteristics, which are essential for their application in various scientific fields.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and functional group behavior, play a significant role in the utility of these molecules in synthesis and drug design. The ability to undergo electrophilic cyanation, for instance, demonstrates the versatility and potential utility of these sulfonamide compounds in organic synthesis and pharmaceutical development (P. Anbarasan, H. Neumann, & M. Beller, 2011).

properties

IUPAC Name

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN2O3S/c1-23(28(26,27)20-9-7-19(22)8-10-20)16-21(25)24-13-11-18(12-14-24)15-17-5-3-2-4-6-17/h2-10,18H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVVAAAINNACMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC(CC1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide
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N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide
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N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide
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N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide
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N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide
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N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide

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